![molecular formula C21H22N6O B2832128 5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1797321-33-5](/img/structure/B2832128.png)

5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1-phenyl-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted attention in material science due to their photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Synthesis Analysis

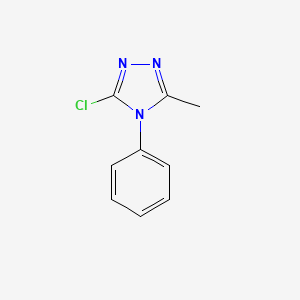

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various reviews related to the obtention and later derivatization steps have been described in the literature .Physical and Chemical Properties Analysis

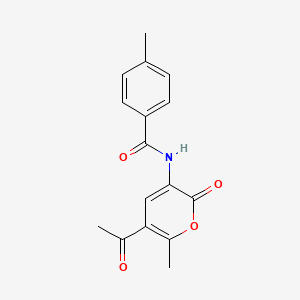

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Compounds synthesized from pyrazolopyrimidine derivatives have shown promising results in cytotoxic evaluations against cancer cell lines such as HCT-116 and MCF-7, indicating potential applications in cancer research and therapy (Rahmouni et al., 2016). Further studies have explored the synthesis of pyrazolopyrimidines and their derivatives to evaluate their in vitro antitumor activity against various cancer cell lines, showcasing their significance in developing new anticancer agents (Farag & Fahim, 2019).

Anti-Inflammatory and Antimicrobial Properties

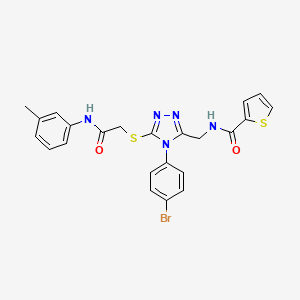

Pyrazolopyrimidine derivatives have also been investigated for their anti-inflammatory and antimicrobial activities. Certain compounds have demonstrated comparable anti-inflammatory activity to standard drugs like Indomethacin, with some even showing potential antiulcerogenic properties (Aggarwal et al., 2014). These findings highlight the potential of these compounds in treating inflammation-related disorders without the associated risk of ulcerogenic effects commonly seen with traditional anti-inflammatory drugs.

The antimicrobial efficacy of these compounds has been assessed against a variety of pathogenic bacterial and fungal strains, revealing promising antimicrobial properties that could be harnessed in developing new antimicrobial agents (Zaki et al., 2020). This broad-spectrum antimicrobial activity underscores the potential of pyrazolopyrimidine derivatives in combating infectious diseases.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that pyrazolo[1,5-a]pyrimidines, a core structure in this compound, have been associated with a variety of biological activities, including anti-tumor and enzymatic inhibitory activity .

Mode of Action

Compounds with similar structures have shown significant inhibitory activity , suggesting that this compound may interact with its targets to inhibit their function.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

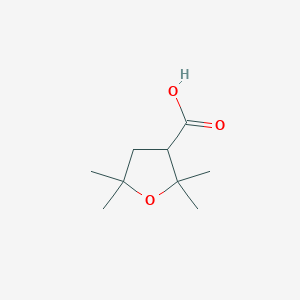

Compounds with similar structures have been noted for their solubility , which could potentially impact their bioavailability.

Result of Action

Compounds with similar structures have shown significant inhibitory activity , suggesting that this compound may have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of electron-donating groups (EDGs) at position 7 on the fused ring of similar compounds has been found to improve both the absorption and emission behaviors . These intensities remain low with electron-withdrawing groups (ewgs) .

Eigenschaften

IUPAC Name |

5-methyl-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-1-phenylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O/c1-15-11-20-23-12-17(14-26(20)25-15)7-6-10-22-21(28)19-13-24-27(16(19)2)18-8-4-3-5-9-18/h3-5,8-9,11-14H,6-7,10H2,1-2H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLQDXYCWGPDQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=C(N(N=C3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Benzyl 1-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B2832046.png)

![3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine](/img/structure/B2832049.png)

![3-[(4-fluorophenyl)methyl]-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2832053.png)

![1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-3-phenylpyrrolidine](/img/structure/B2832055.png)